ASP3026

Catalog No.
S549064
CAS No.
1097917-15-1
M.F
C29H40N8O3S
M. Wt
580.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP3026

CAS Number

1097917-15-1

Product Name

ASP3026

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C29H40N8O3S

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ASP3026; ASP-3026; ASP 3026.

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Description

The exact mass of the compound N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine is 580.29441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field: Oncology, specifically lung cancer research.

Summary: ASP3026 has been investigated as a potential treatment for patients with metastatic, crizotinib-resistant ALK-positive NSCLC. ALK gene alterations are relevant biomarkers in NSCLC, and targeting ALK has therapeutic implications .

Methods of Application: Patients received oral ASP3026 in dose-escalation cohorts at doses ranging from 25 mg to 800 mg once daily in 28-day cycles. The study aimed to identify the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). Response was evaluated using RECIST 1.1 criteria.

Results:

Application in Inflammatory Myofibroblastic Tumors

Specific Scientific Field: Oncology, particularly tumors with inflammatory components.

Summary: ASP3026 demonstrated antitumor activity in an ALK-positive inflammatory myofibroblastic tumor. One patient achieved a partial response in the 125-mg dose group .

Other Potential Applications

ASP3026 may provide therapeutic benefit for other solid tumors

ASP3026 is a novel, selective, orally available compound designed as an anaplastic lymphoma kinase inhibitor. It is classified as a second-generation tyrosine kinase inhibitor specifically targeting the anaplastic lymphoma kinase, or ALK. This compound exhibits high potency with an inhibitory concentration (IC50) of approximately 3.5 nanomolar against ALK, making it significantly more effective than earlier inhibitors like crizotinib . ASP3026 was developed to overcome resistance mechanisms associated with first-generation ALK inhibitors, particularly in patients with non-small cell lung cancer (NSCLC) harboring ALK rearrangements.

There is no current information available on the mechanism of action of this compound.

Due to the lack of research, data on safety and hazards associated with this compound, including toxicity, flammability, and reactivity, is not available.

Future Research Directions

  • Investigation into the synthesis and characterization of this specific compound.
  • Exploration of its potential biological activities through in vitro and in vivo studies.
  • Computational modeling to predict its properties and interactions with other molecules.

ASP3026 functions primarily through competitive inhibition of ATP binding to the active site of the ALK enzyme. The compound's structure allows it to mimic ATP, thereby preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival. This mechanism has been validated through various biochemical assays demonstrating its ability to inhibit ALK activity in both cell-free systems and cellular contexts .

The biological activity of ASP3026 extends beyond its inhibition of ALK. It has been shown to affect several other kinases, including ROS proto-oncogene 1 and various Src family kinases. In preclinical studies, ASP3026 demonstrated significant antitumor activity against tumors expressing EML4-ALK fusion proteins, leading to tumor regression in xenograft models . Furthermore, it has been noted for its ability to inhibit cancer cell division and survival in various cell lines, suggesting a broad therapeutic potential against solid tumors .

  • Formation of the Triazine Core: The initial step involves reacting 2,4-dichloro-1,3,5-triazine with appropriate aniline derivatives under basic conditions.
  • Introduction of Functional Groups: Subsequent reactions introduce specific side chains that enhance the compound's selectivity and potency against ALK.
  • Purification and Characterization: The final product is purified through crystallization or chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

ASP3026 is primarily being explored for its therapeutic potential in treating cancers associated with ALK mutations, particularly NSCLC. Clinical trials have indicated that it may provide significant benefits for patients with solid tumors that express ALK or ROS fusion kinases. Its unique profile allows it to be effective even against tumors that have developed resistance to crizotinib . Additionally, ASP3026's ability to enhance the efficacy of other chemotherapeutic agents like paclitaxel suggests its potential for combination therapies .

Studies on ASP3026 have highlighted its interactions with various molecular targets beyond ALK. For instance, it has been shown to inhibit multiple kinases involved in cancer progression and survival pathways. Interaction studies indicate that ASP3026 may also modulate the activity of insulin-like growth factor 1 receptor, contributing to its antitumor effects . Furthermore, research has demonstrated that ASP3026 can improve thermal stability in certain protein targets, which may influence its pharmacodynamics .

Several compounds exhibit structural and functional similarities to ASP3026, particularly within the class of anaplastic lymphoma kinase inhibitors. Notable comparisons include:

Compound NameTypeIC50 (nM)Unique Features
CrizotinibFirst-generation~20Dual inhibitor (ALK/MET), less selective
NVP-TAE684Type 1 inhibitor0.65More potent but less selective than ASP3026
AlectinibSecond-generation~0.5Effective against crizotinib-resistant mutations
BrigatinibSecond-generation~1Broad-spectrum activity against resistant variants

ASP3026 stands out due to its high selectivity for ALK and its ability to inhibit specific mutations that confer resistance to other treatments like crizotinib . Its unique chemical structure allows for enhanced binding affinity and competitive inhibition compared to these similar compounds.

Molecular Structure and Formula (C29H40N8O3S)

ASP3026 has the molecular formula C29H40N8O3S, confirming it contains 29 carbon atoms, 40 hydrogen atoms, 8 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1] [2] [3]. The compound features a complex molecular architecture built around a central 1,3,5-triazine ring system, which serves as the core structural framework [2] [3].

The molecule incorporates several key structural elements: a methoxy-substituted phenyl ring connected to a piperidine moiety, which in turn is linked to a 4-methylpiperazine group. Additionally, the compound contains an isopropylsulfonyl-substituted phenyl ring. These structural components are interconnected through the central triazine ring via diamine linkages, creating a sophisticated three-dimensional molecular architecture [2] [3].

IUPAC Nomenclature and Alternative Designations

The complete IUPAC systematic name for ASP3026 is N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine [2]. Alternative chemical nomenclature includes 1,3,5-Triazine-2,4-diamine, N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]- [3] [4].

The compound is also known by several alternative designations in the scientific literature, including 4-N-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-2-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine [5] and 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine [6]. The Chemical Abstracts Service (CAS) Registry Number for ASP3026 is 1097917-15-1 [1] [2] [3].

Physicochemical Characteristics

Molecular Weight (580.74 g/mol)

The molecular weight of ASP3026 is precisely determined to be 580.74 g/mol [2] [3] [7]. This value has been consistently reported across multiple analytical sources and represents the sum of the atomic masses of all constituent atoms in the molecule. The monoisotopic mass is calculated to be 580.294408354 g/mol [8], providing additional precision for mass spectrometric applications.

Density (1.3±0.1 g/cm³)

The density of ASP3026 is reported as 1.3±0.1 g/cm³ [9]. This physicochemical parameter indicates that the compound has a relatively high density compared to many organic molecules, which is consistent with its complex molecular structure containing multiple aromatic rings and heteroatoms including nitrogen, oxygen, and sulfur atoms.

Thermal Properties (Boiling Point: 794.3±70.0°C)

ASP3026 exhibits a high boiling point of 794.3±70.0°C [9], indicating significant intermolecular forces and thermal stability. This elevated boiling point is characteristic of complex organic molecules with multiple hydrogen bonding sites and extensive aromatic character. The compound's thermal behavior is further characterized by its polymorphic nature, with five distinct polymorphs (A01, A02, A03, A04, and A05) having been identified [10] [11].

The polymorphic transition temperature from form A02 to A01 has been estimated as 325 K (52°C) [10]. Among the five polymorphs, A04 represents the most thermodynamically stable form at ambient temperature, while A05 is the least stable [10]. These thermal properties are crucial for pharmaceutical development and storage considerations.

Partition Coefficient and Solubility Profile (LogP: 1.01)

ASP3026 has a calculated partition coefficient (LogP) of 1.01 [9], indicating moderate lipophilicity. This value suggests that the compound has a balanced distribution between hydrophilic and lipophilic character, which is favorable for biological applications. The partition coefficient is within the optimal range for drug-like compounds, as it falls well below the Lipinski's Rule of Five threshold of LogP < 5 [12].

The solubility profile of ASP3026 shows that it is insoluble in water but demonstrates good solubility in organic solvents. Specifically, the compound exhibits solubility of ≥14.53 mg/mL in dimethyl sulfoxide (DMSO) and ≥4.9 mg/mL in ethanol with gentle warming and ultrasonic treatment [6]. This solubility pattern is consistent with its moderate lipophilicity and suggests potential for formulation in organic solvent systems.

Structural Analysis and X-ray Crystallography Studies

X-ray crystallography studies have provided detailed insights into the three-dimensional structure of ASP3026. Crystal structure analysis reveals that the compound exists in multiple polymorphic forms, with crystal structures determined for several variants [10] [13]. The crystallographic data for one polymorph shows a monoclinic crystal system with specific unit cell parameters [13].

Structural studies have utilized powder X-ray diffraction, differential scanning calorimetry, and solubility measurements to characterize the different polymorphic forms [10]. The crystal structure analysis demonstrates that ASP3026 maintains its fundamental molecular connectivity across different polymorphs, with variations occurring primarily in the packing arrangements and intermolecular interactions.

X-ray crystallography has also been employed to study ASP3026 in complex with target proteins. Notably, crystal structures have been determined for ASP3026-derived compounds in complex with lysyl-tRNA synthetase, providing insights into the binding interactions and conformational arrangements [14] [13]. These studies reveal that ASP3026 occupies the ATP-binding site of the enzyme and forms specific interactions with key amino acid residues.

Electronic Distribution and Molecular Orbital Analysis

The electronic properties of ASP3026 have been characterized through computational molecular orbital analysis. The compound exhibits a complex electronic distribution pattern consistent with its multi-aromatic structure containing electron-rich nitrogen atoms and electron-withdrawing sulfonyl groups [15].

Molecular docking studies have provided insights into the electronic interactions of ASP3026 with target proteins. The binding mode analysis shows that ASP3026 forms extensive hydrogen bonding networks and hydrophobic interactions within the active site of its target proteins [16] [15]. The electronic distribution analysis reveals that the triazine ring system acts as an electron-accepting center, while the piperazine and piperidine moieties contribute electron density.

Computational studies using density functional theory approaches have been employed to understand the electronic structure and molecular orbital characteristics of ASP3026. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis provides information about the electronic excitation properties and chemical reactivity of the compound [15]. These quantum chemical calculations support the experimental observations regarding the compound's binding affinity and selectivity profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

580.29440834 g/mol

Monoisotopic Mass

580.29440834 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HP4L6MXF10

Other CAS

1097917-15-1

Wikipedia

Asp-3026

Dates

Modify: 2023-08-15
1: Awad MM, Shaw AT. ALK Inhibitors in Non-Small Cell Lung Cancer: Crizotinib and Beyond. Clin Adv Hematol Oncol. 2014 Jul;12(7):429-39. PubMed PMID: 25322323.
2: George SK, Vishwamitra D, Manshouri R, Shi P, Amin HM. The ALK inhibitor ASP3026 eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model. Oncotarget. 2014 Jul 30;5(14):5750-63. PubMed PMID: 25026277; PubMed Central PMCID: PMC4170597.
3: Mori M, Ueno Y, Konagai S, Fushiki H, Shimada I, Kondoh Y, Saito R, Mori K, Shindou N, Soga T, Sakagami H, Furutani T, Doihara H, Kudoh M, Kuromitsu S. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice. Mol Cancer Ther. 2014 Feb;13(2):329-40. doi: 10.1158/1535-7163.MCT-13-0395. Epub 2014 Jan 13. PubMed PMID: 24419060.

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